6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a cyclohexyl group, a pyridazinyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazinyl and piperazinyl rings, followed by their coupling with the cyclohexyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridazinyl ring through cyclization of appropriate precursors.
Coupling Reactions: Use of coupling agents to attach the piperazinyl group to the pyridazinyl ring.
Final Assembly: Coupling the cyclohexyl group to the assembled heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclohexyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h4-5,8-11,16H,1-3,6-7,12-15H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUBPDWLZKPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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